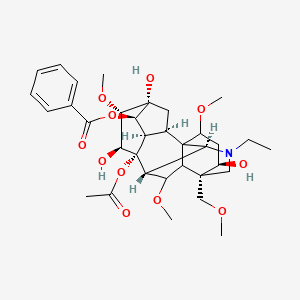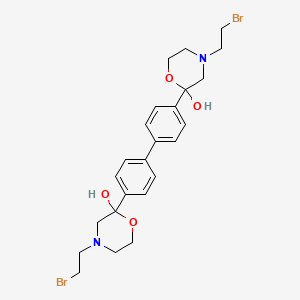
Fluparoxan hydrochloride anhydrous
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fluparoxan hydrochloride anhydrous is a potent and selective α2-adrenergic receptor antagonist. It is known for its ability to cross the blood-brain barrier and increase synaptic concentrations of noradrenaline by blocking the autoinhibitory feedback mechanism of presynaptic autoreceptors in noradrenergic neurons . This compound has been studied for its potential use in treating disorders associated with noradrenaline deficiency, such as depression, Alzheimer’s disease, and schizophrenia .
Vorbereitungsmethoden
The synthesis of fluparoxan hydrochloride anhydrous involves several steps, including the formation of the core structure and subsequent functionalization. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as controlling temperature, pressure, and the use of specific catalysts .
Analyse Chemischer Reaktionen
Fluparoxan hydrochloride anhydrous undergoes various chemical reactions, including:
Oxidation: This reaction can be used to modify the functional groups on the compound, potentially altering its pharmacological properties.
Reduction: Reduction reactions can be employed to convert certain functional groups into more reactive forms.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted analogs .
Wissenschaftliche Forschungsanwendungen
Fluparoxan hydrochloride anhydrous has been extensively studied for its applications in various fields:
Chemistry: It serves as a model compound for studying α2-adrenergic receptor antagonists and their interactions with other molecules.
Biology: The compound is used to investigate the role of noradrenaline in various physiological processes and its potential therapeutic effects.
Wirkmechanismus
Fluparoxan hydrochloride anhydrous exerts its effects by selectively blocking α2-adrenergic receptors, particularly presynaptic autoreceptors in noradrenergic neurons . This blockade prevents the autoinhibitory feedback mechanism, leading to an increase in synaptic concentrations of noradrenaline . The elevated noradrenaline levels enhance neurotransmission and can potentially alleviate symptoms of disorders associated with noradrenaline deficiency . The compound does not exhibit significant activity at other receptor sites, such as α1-adrenergic, β-adrenergic, muscarinic, or 5-HT1 receptors .
Vergleich Mit ähnlichen Verbindungen
Fluparoxan hydrochloride anhydrous is unique among α2-adrenergic receptor antagonists due to its high selectivity and ability to cross the blood-brain barrier . Similar compounds include:
Idazoxan: Another α2-adrenergic receptor antagonist, but with different selectivity and pharmacokinetic properties.
Yohimbine: A less selective α2-adrenergic receptor antagonist with additional activity at other receptor sites.
This compound stands out due to its superior selectivity and potential therapeutic applications in central neurodegenerative diseases and cognitive dysfunction .
Eigenschaften
CAS-Nummer |
101389-87-1 |
|---|---|
Molekularformel |
C10H11ClFNO2 |
Molekulargewicht |
231.65 g/mol |
IUPAC-Name |
(3aS,9aS)-5-fluoro-2,3,3a,9a-tetrahydro-1H-[1,4]benzodioxino[2,3-c]pyrrole;hydrochloride |
InChI |
InChI=1S/C10H10FNO2.ClH/c11-6-2-1-3-7-10(6)14-9-5-12-4-8(9)13-7;/h1-3,8-9,12H,4-5H2;1H/t8-,9-;/m0./s1 |
InChI-Schlüssel |
JNYKORXHNIRXSA-OZZZDHQUSA-N |
Isomerische SMILES |
C1[C@H]2[C@H](CN1)OC3=C(O2)C=CC=C3F.Cl |
Kanonische SMILES |
C1C2C(CN1)OC3=C(O2)C=CC=C3F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[[[(2R,3S,4R,5R)-3,4-dihydroxy-5-[2-oxo-4-(3-phenylpropoxyamino)pyrimidin-1-yl]oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate;triethylazanium](/img/structure/B10771130.png)
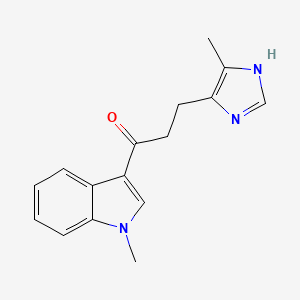

![4-butoxy-N-[2-(4-hydroxyphenyl)-4-oxo-1,2-dihydroquinazolin-3-yl]benzamide](/img/structure/B10771137.png)
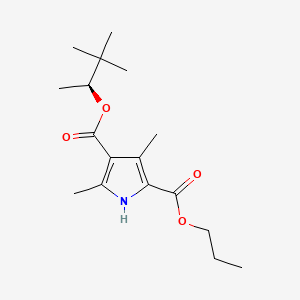
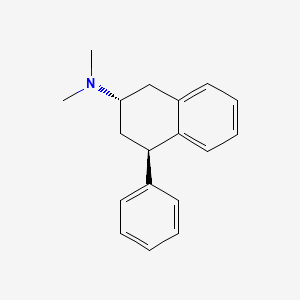
![[3H]Nisoxetine](/img/structure/B10771164.png)
![4-Amino-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol](/img/structure/B10771174.png)
![sodium (3R,5R)-7-[1-(4-fluorophenyl)-3-{methyl[(1R)-1-phenylethyl]carbamoyl}-4-(propan-2-yl)-1H-pyrazol-5-yl]-3,5-dihydroxyheptanoate](/img/structure/B10771177.png)
![[3H]-(2R)-3-[(2R,6S)-2,6-dimethylpiperidin-1-yl]-2-hydroxy-S-(naphthalen-1-yl)propane-1-sulfonamido](/img/structure/B10771179.png)
![Hexasodium;8-[[4-fluoro-3-[[3-[[3-[[2-fluoro-5-[(4,6,8-trisulfonatonaphthalen-1-yl)carbamoyl]phenyl]carbamoyl]phenyl]carbamoylamino]benzoyl]amino]benzoyl]amino]naphthalene-1,3,5-trisulfonate](/img/structure/B10771187.png)
